phenyl N-isopropylcarbamate

Overview

Description

Phenyl N-isopropylcarbamate is a chemical compound that has been used in various applications . It is also known as Phenyl isopropylcarbamate .

Synthesis Analysis

The synthesis of phenyl N-isopropylcarbamate involves the use of a heterogeneous zinc alkyl carboxylate catalyst for the reaction between dimethylcarbonate and aniline . Another method involves the phosgene-free approach for the synthesis of phenyl isocyanate, using the heterogeneous catalytic decomposition of methyl N-phenyl carbamate .Molecular Structure Analysis

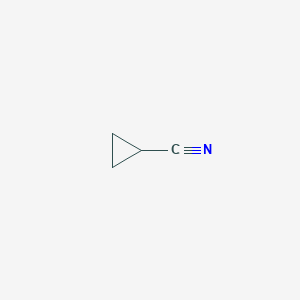

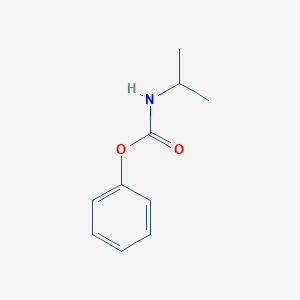

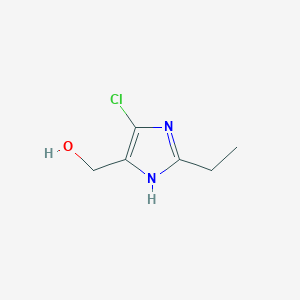

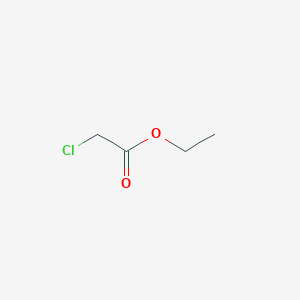

The molecular structure of phenyl N-isopropylcarbamate consists of a phenyl group attached to an isopropylcarbamate group . The molecular weight is 186.26 and the formula is C10H6D7NO2 .Chemical Reactions Analysis

The chemical reactions of phenyl N-isopropylcarbamate are influenced by various factors such as steric effects and other structural effects . For instance, a double bond β to the halogen, as in 2-propenyl, phenylmethyl (benzyl), and 2-oxopropyl chlorides enhances the reactivity of the compounds toward nucleophiles .Physical And Chemical Properties Analysis

Phenyl N-isopropylcarbamate, like other phenolic compounds, has high density of functional groups, diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body .Scientific Research Applications

Herbicide Use

Phenyl N-isopropylcarbamate has been used as a selective herbicide for the control of weedy grasses and certain broadleaf species. Its effectiveness varies under different conditions and it is considered a graminicide .

Plant Hormone Structure

The compound’s structure has been studied for its role as a plant hormone, revealing stabilization by N-H…O hydrogen bonds and a specific angular orientation between the phenyl ring and the carbamate group .

Biological Activities

This compound has diverse biological activities that have attracted attention in various fields of research. It is a white crystalline solid, soluble in organic solvents.

Chromatography

Phenyl N-isopropylcarbamate is used in chromatography, particularly in improving the chromatographic selectivity of β-lactam residue analysis .

Chiral Separation

It serves as a chiral selector in High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers, such as phenylalanine .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Phenyl N-isopropylcarbamate, also known as phenyl N-(propan-2-yl)carbamate, is a carbamate derivative . Carbamates are known to interact with various targets in biological systems . .

Mode of Action

Carbamates in general are designed to make drug-target interactions through their carbamate moiety . They can modulate inter- and intramolecular interactions with target enzymes or receptors .

Biochemical Pathways

The phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds, could potentially be influenced by phenyl derivatives .

Pharmacokinetics

Phenyl N-isopropylcarbamate has been labeled with stable heavy isotopes of hydrogen, carbon, and other elements for use as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that treatment of plants with n-phenyl carbamate herbicides produces root swelling, and affected cells are arrested at metaphase or anaphase, contain enlarged and polyploid nuclei .

Action Environment

Environmental conditions are extremely important in determining the extent of plant response to isopropyl N-phenyl carbamate (IPC), a selective herbicide used in the control of weedy grasses and certain broadleaf species . The herbicidal effectiveness of IPC was found to be highly variable under different conditions .

properties

IUPAC Name |

phenyl N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307262 | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-isopropylcarbamate | |

CAS RN |

17614-10-7 | |

| Record name | 17614-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)